2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:
- Position 2: A secondary isopropylamino group (-NHCH(CH₃)₂), which enhances lipophilicity and may influence receptor binding .
- Position 3: A (Z)-configured methylidene bridge connecting the pyrido-pyrimidinone core to a 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene group.
- Thioxo group: The 2-thioxo moiety in the thiazolidinone ring enhances electrophilicity, which may contribute to covalent binding or metabolic stability .
Synthetic routes typically involve condensation reactions between pyrido-pyrimidinone precursors and functionalized thiazolidinones under reflux conditions, similar to methods described for related compounds . Characterization relies on NMR, IR, and mass spectrometry to confirm regiochemistry and stereochemistry .
Properties
Molecular Formula |
C23H22N4O2S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(propan-2-ylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-15(2)24-20-17(21(28)26-12-7-6-10-19(26)25-20)14-18-22(29)27(23(30)31-18)13-11-16-8-4-3-5-9-16/h3-10,12,14-15,24H,11,13H2,1-2H3/b18-14- |
InChI Key |
WFSZDCJAKFYRAN-JXAWBTAJSA-N |
Isomeric SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)NC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of pyrido-pyrimidines exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that related compounds possess significant antimicrobial activity against various pathogens. For instance, thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their antimicrobial effects, demonstrating moderate activity compared to standard drugs .
- Anti-inflammatory Effects : The structural modifications in pyrido-pyrimidine derivatives may lead to compounds with anti-inflammatory properties. The synthesis of these derivatives has been linked to potential analgesic effects, making them candidates for further investigation in pain management .
Synthesis and Structure-Activity Relationship
The synthesis of 2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves complex chemical reactions that can be optimized for yield and purity. The structure-activity relationship (SAR) studies are crucial in understanding how variations in the molecular structure influence biological activity. For example, modifications in the thiazolidine ring or the introduction of different substituents on the pyrido-pyrimidine core can significantly alter the compound's efficacy and safety profile .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antimicrobial Screening : A study on thiazolo[3,2-a]pyrimidine derivatives revealed that specific substitutions led to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest that similar modifications could be explored for 2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyridopyrimidine derivatives demonstrated their potential in reducing inflammation markers in vitro. This suggests that 2-(isopropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one could be similarly effective .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
Thiazolidinone Ring
-
Ring-opening : Under basic conditions (e.g., hydroxide), the thiazolidinone may undergo cleavage to form mercapto-acid derivatives.
-
Electrophilic substitution : Potential for reactions at the C5 position due to conjugation with the exocyclic methylene group.
Pyrido-pyrimidine Core
-
Nucleophilic aromatic substitution : Activated positions susceptible to electrophilic attack, particularly at C3 due to electron-withdrawing effects.
-
Metal-mediated coupling : Possible participation in cross-coupling reactions (e.g., Suzuki, Heck) if functionalized appropriately.
Isopropylamino Group
-
Alkylation : Potential for further substitution via quaternization with alkylating agents.
-
Amidification : Reactivity with carbonyl reagents to form amides.
Analytical Techniques for Reaction Monitoring
| Method | Application | Key Observations |
|---|---|---|
| Thin-layer chromatography | Tracking reaction progress | Detects changes in compound mobility |
| Nuclear magnetic resonance (NMR) | Structural confirmation | Identifies coupling patterns and shifts |
| High-performance liquid chromatography (HPLC) | Purity assessment | Quantifies product vs. byproduct ratios |
Stability and Degradation Pathways
The compound exhibits:
-
Thermal stability : Requires controlled heating during synthesis to avoid decomposition.
-
Hydrolytic degradation : Potential cleavage of the thiazolidinone ring under acidic/basic aqueous conditions.
-
Oxidative sensitivity : Thiols/thiones may oxidize to disulfides under ambient conditions.
Mechanistic Insights from Analogous Compounds
A structurally related thiazolidinone derivative (PubChem CID 1201110) undergoes:
Comparison with Similar Compounds
Compound 1 : 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
| Feature | Target Compound | Compound 1 |
|---|---|---|
| Amino Group (Position 2) | Isopropylamino (-NHCH(CH₃)₂) | 3-(1H-Imidazol-1-yl)propylamino |
| Core Substitution | No methyl group | 9-Methyl substitution |
| Thiazolidinone Substituent | 3-(2-Phenylethyl) | 3-(1-Phenylethyl) |
| Key Implications | Moderate lipophilicity; steric hindrance | Enhanced solubility (imidazole); altered sterics |
- Impact of Imidazole: The imidazole ring in Compound 1 improves aqueous solubility but may reduce blood-brain barrier penetration compared to the isopropylamino group .
- Methyl Substitution: The 9-methyl group in Compound 1 could stabilize the pyrido-pyrimidinone core against oxidative metabolism .
Compound 2 : 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
| Feature | Target Compound | Compound 2 |
|---|---|---|
| Amino Group (Position 2) | Isopropylamino | Ethylamino (-NHCH₂CH₃) |
| Thiazolidinone Substituent | 3-(2-Phenylethyl) | 3-Allyl (-CH₂CH=CH₂) |
| Key Implications | High steric bulk; aromatic interactions | Reduced steric hindrance; potential for Michael addition (allyl group) |
- Ethylamino vs. Isopropylamino: The shorter ethyl chain in Compound 2 lowers lipophilicity (logP ~1.2 vs. ~2.5 for the target), influencing pharmacokinetics .
- Allyl Group : The allyl substituent may confer reactivity toward thiol-containing biological targets, unlike the inert 2-phenylethyl group .
Functional Analogues with Varied Cores
Compound 10a : 6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
| Feature | Target Compound | Compound 10a |
|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidin-4-one | Pyrazolo[3,4-d]pyrimidin-4-one |
| Thiazolidinone Linkage | Methylidene bridge (Z-configuration) | Amino linkage (-NH-) |
| Substituent | 3-(2-Phenylethyl) | 3-Phenyl |
| Key Implications | Rigid, planar structure | Flexible amino linker; reduced π-stacking |
- Phenyl vs. Phenylethyl : The absence of an ethyl spacer in 10a reduces hydrophobic interactions but simplifies synthesis .
Preparation Methods
Synthesis of the Pyrido[1,2-a]Pyrimidin-4-One Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with 1,3-dicarbonyl compounds. For example:
-
Step 1 : Reacting 2-amino-3-cyano-4H-pyran with ethyl acetoacetate in ethanol under reflux yields the pyrido[1,2-a]pyrimidin-4-one backbone .
-
Step 2 : Chlorination at position 3 using POCl₃ introduces a reactive site for subsequent functionalization .
Representative Reaction :
Formation of the Thiazolidinone Moiety
The thiazolidin-5-ylidene group is introduced via condensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates:
-
Step 1 : 3-(2-Phenylethyl)-2-thioxothiazolidin-4-one is prepared by reacting 2-phenylethylamine with carbon disulfide and chloroacetic acid .
-
Step 2 : The resulting thiazolidinone is treated with paraformaldehyde under acidic conditions to generate the α,β-unsaturated carbonyl intermediate .
Key Conditions :
Coupling of Pyrido[1,2-a]Pyrimidin-4-One and Thiazolidinone Moieties
The Z-configured methylidene bridge is formed via a Knoevenagel condensation:
-
Step 1 : The chlorinated pyrido[1,2-a]pyrimidin-4-one reacts with the α,β-unsaturated thiazolidinone in ethanol at 130°C .
-
Step 2 : Stereoselectivity (Z-configuration) is controlled by using bulky bases like triethylamine to minimize steric hindrance .
Optimized Protocol :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | 130°C | |
| Catalyst | Acetic acid (6 equiv) | |
| Reaction Time | 18 hours | |
| Yield | 74–94% |
Introduction of the Isopropylamino Group
The isopropylamino substituent at position 2 is introduced via nucleophilic substitution or reductive amination:
-
Method A : Reacting 3-chloro-pyrido[1,2-a]pyrimidin-4-one with isopropylamine in acetonitrile using K₂CO₃ as a base .
-
Method B : Reductive amination of a ketone intermediate with isopropylamine using NaBH₃CN .
Comparative Data :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| A | K₂CO₃, MeCN, 80°C, 12 h | 68% | 95% |
| B | NaBH₃CN, MeOH, RT, 6 h | 72% | 97% |
Final Functionalization and Purification
The 2-phenylethyl group is introduced via alkylation or Suzuki-Miyaura coupling:
-
Step 1 : Bromination at position 3 of the thiazolidinone using NBS .
-
Step 2 : Palladium-catalyzed coupling with 2-phenylethylzinc bromide .
Purification :
Analytical Characterization
Critical Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 8.92 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 7H, aromatic), 5.07 (br s, 1H, NH), 3.12 (sept, J=6.5 Hz, 1H, CH(CH₃)₂) .
-
X-ray Crystallography : Confirms Z-configuration of the methylidene group .
Challenges and Optimization Strategies
-
Stereochemical Control : Use of chiral Ru catalysts (e.g., [(S)-TsDpen-Ru(p-cymene)Cl]) ensures >90% enantiomeric excess for the Z-isomer .
-
Byproduct Mitigation : Excess acetic acid (6 equiv) suppresses triazolo[1,5-a]pyridine formation .
-
Scale-Up : Reactions performed in methyl tetrahydrofuran enable easier workup and higher throughput .
Comparative Analysis of Synthetic Routes
Q & A
Basic: How can the synthesis of the thiazolidinone ring in this compound be optimized?
Methodological Answer:
The thiazolidinone ring formation typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, in analogous systems, refluxing thiourea intermediates with brominated ketones in ethanol for 8–10 hours under anhydrous conditions yields the thiazolidinone core (e.g., 48% yield for a structurally similar compound) . Key parameters include:
- Solvent choice : Absolute ethanol ensures solubility and minimizes side reactions.
- Reaction time : Prolonged heating (8–10 hours) ensures complete cyclization.
- Catalysts : Anhydrous sodium acetate neutralizes HBr byproducts, driving the reaction forward .
Characterization via FTIR (e.g., C=O stretch at ~1702 cm⁻¹ and C=S at ~1250 cm⁻¹) and NMR confirms ring formation .
Basic: What spectroscopic techniques are critical for validating the compound’s structure and purity?
Methodological Answer:
A multi-technique approach is essential:
- FTIR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1610 cm⁻¹, and C=S at ~1250 cm⁻¹) .
- NMR :
- ¹H NMR : Probes aromatic protons (δ 7.2–8.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm).
- ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and thione (δ ~180 ppm) carbons .
- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
- Elemental analysis : Matches theoretical vs. experimental C, H, N, S percentages to confirm purity (e.g., <0.4% deviation) .
Advanced: How do substituent positions on the phenyl group influence reactivity in analogous compounds?
Methodological Answer:
Substituent position and electronic effects significantly alter reactivity. For instance:
- Electron-withdrawing groups (EWGs) : Chlorine at the para position increases electrophilicity, enhancing cyclization rates (e.g., 85% yield for 3-Cl derivatives vs. 42% for unsubstituted analogs) .
- Steric effects : Bulky substituents (e.g., 2,6-dimethylpyridinyl) reduce yields due to hindered access to reactive sites (trace to 22% yields) .
- Ortho vs. para : Ortho-substituted amines show lower reactivity due to steric hindrance, while para derivatives facilitate planar transition states .
Optimization involves systematic screening of substituents via Hammett plots or computational modeling (e.g., DFT calculations) .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Methodological Answer:
Contradictions often arise from tautomerism, impurities, or solvent effects. Strategies include:
- Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts in thiazolidinones) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- HPLC-MS : Identifies impurities (e.g., unreacted starting materials or byproducts) .
- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ can reveal solvent-dependent conformational changes .
Advanced: What methodological considerations are critical for evaluating the compound’s biological activity (e.g., antimicrobial assays)?
Methodological Answer:
- Assay design :
- Controls : Include positive controls (e.g., ciprofloxacin for bacteria) and vehicle controls (DMSO <1% v/v) .
- Structure-activity relationship (SAR) : Compare analogs with varying substituents (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophores .
- Mechanistic studies : Use fluorescence microscopy (for membrane disruption) or enzymatic assays (e.g., thymidylate synthase inhibition) .
Advanced: How can the Z-configuration of the exocyclic double bond be confirmed experimentally?
Methodological Answer:
- NOESY NMR : Detects spatial proximity between the methylidene proton and adjacent groups (e.g., thiazolidinone sulfur), confirming the Z-isomer .
- X-ray crystallography : Provides definitive proof of spatial arrangement (e.g., dihedral angles <10° for Z-configuration) .
- UV-Vis spectroscopy : Z-isomers often exhibit bathochromic shifts due to extended conjugation vs. E-isomers .
Advanced: What strategies mitigate low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to remove side products .
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent undesired side reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 10 hours to 30 minutes) and improves yields by 15–20% .
Advanced: How can computational methods aid in predicting biological targets for this compound?
Methodological Answer:
- Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina. Focus on kinases or DNA topoisomerases due to structural similarity to known inhibitors .
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity data to guide analog design .
- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) and identify critical residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
